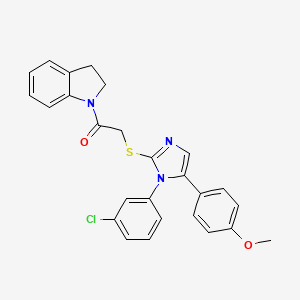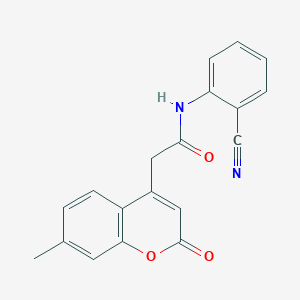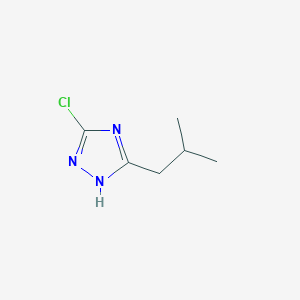
CHEMBL397005
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a compound that combines an indole moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is known for its presence in many biologically active molecules, while the sulfonamide group is a common feature in pharmaceuticals.
科学的研究の応用
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Due to the presence of the sulfonamide group, it is investigated for its potential as an antimicrobial or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that the compound has an inhibitory effect on human gr . The role of these targets in cellular processes is crucial, and any interaction with them can lead to significant changes in cellular function.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that the compound can influence various cellular processes, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide . These factors can include the physical and chemical conditions of the environment, as well as the presence of other compounds or substances that can interact with N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide.
準備方法
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of tryptamine with a sulfonyl chloride derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the sulfonamide bond. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
化学反応の分析
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
類似化合物との比較
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative, studied for its potential antiviral activity.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound is used in research for its unique binding properties to certain receptors.
The uniqueness of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide lies in its combination of the indole and sulfonamide groups, which provides a versatile platform for various applications in scientific research and industry.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-10-14(2)19(15(3)11-13)24(22,23)21-9-8-16-12-20-18-7-5-4-6-17(16)18/h4-7,10-12,20-21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIVZFUZONPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2509256.png)


![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)
![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)
![2-methoxy-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2509274.png)


![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)
